1-Amino-3-cyanonaphthalene
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Overview
Description
1-Amino-3-cyanonaphthalene is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, where an amino group (-NH2) and a cyano group (-CN) are attached to the first and third positions of the naphthalene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyanonaphthalene can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the nitration of naphthalene followed by reduction and subsequent cyano group introduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyanonaphthalene undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-Amino-3-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyanonaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Aminonaphthalene: Similar in structure but lacks the cyano group.
1-Cyanonaphthalene: Similar in structure but lacks the amino group.
2-Amino-3-cyanonaphthalene: A positional isomer with the amino and cyano groups at different positions.
Uniqueness: 1-Amino-3-cyanonaphthalene is unique due to the presence of both an amino and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
91135-42-1 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-aminonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,13H2 |
InChI Key |
XCJZOOWUCHTLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C#N |
Origin of Product |
United States |
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